molecular formula C21H27N3OS B2559860 1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea CAS No. 898433-39-1

1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea

Cat. No. B2559860
CAS RN: 898433-39-1
M. Wt: 369.53
InChI Key: GYFZWPMBRBGQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It has gained significant attention in the scientific community due to its potential applications in various fields, including stem cell research, cancer treatment, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Structural Analysis

1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea, as part of the urea derivative family, is involved in various synthesis and structural studies. For instance, Yan, Lei, and Hu (2014) elaborated on the synthesis of urea derivatives by combining 2-indolinone, aromatic aldehyde, and urea or thiourea, yielding compounds without requiring chromatography (Yan, Lei, & Hu, 2014).

Corrosion Inhibition

Urea derivatives have been identified as efficient corrosion inhibitors for metals in acidic environments. Mistry et al. (2011) studied the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in HCL, revealing their strong adsorption and protective layer formation on metal surfaces (Mistry, Patel, Patel, & Jauhari, 2011).

Antitumor Activities

The antitumor potential of urea derivatives has been a focus in scientific research. Hu et al. (2018) synthesized a specific urea compound and examined its structure and antitumor activity, providing insights into its interactions with CDK4 protein (Hu et al., 2018). Moreover, El-Sherbeny, Abdel-Aziz, and Ahmed (2010) reported on the synthesis of diarylsulfonylurea derivatives and evaluated their broad-spectrum antitumor activity, highlighting specific compounds for their moderate selectivity toward colon cancer cell lines (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).

Antimicrobial and Anticancer Activities

Research has also delved into the antimicrobial and anticancer properties of urea derivatives. Basavarajaiah and Mruthyunjayaswamy (2010) synthesized urea derivatives and screened them for antimicrobial activities, contributing to the understanding of their potential as therapeutic agents (Basavarajaiah & Mruthyunjayaswamy, 2010).

properties

IUPAC Name

1-cyclohexyl-3-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c25-21(23-17-8-2-1-3-9-17)22-15-19(20-11-6-14-26-20)24-13-12-16-7-4-5-10-18(16)24/h4-7,10-11,14,17,19H,1-3,8-9,12-13,15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFZWPMBRBGQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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